molecular formula C19H16N2O3S B2667437 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 866864-78-0

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione

Cat. No.: B2667437
CAS No.: 866864-78-0
M. Wt: 352.41
InChI Key: QNCNCUAHSFWQPS-UHFFFAOYSA-N
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Description

9-Methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a synthetic compound based on the chromeno[2,3-d]pyrimidine scaffold, a class of heterocyclic systems recognized in medicinal chemistry for its diverse biological potential. While specific data for this exact molecule is limited, research on highly similar analogues provides strong evidence of its research value. Chromeno[2,3-d]pyrimidine derivatives have been identified as promising candidates in oncology research, particularly against aggressive cancer types. Recent studies on closely related compounds have demonstrated potent anticancer activity in triple-negative breast cancer (TNBC) models, showing low micromolar IC50 values and the ability to inhibit tumor growth by inducing cell cycle arrest and apoptosis . The chromene core structure is a key pharmacophore in known anticancer agents, such as the clinical candidate Crolibulin™ (EPC2407) . Furthermore, the broader pyrimidine heterocycle is a foundational structure in numerous approved Epidermal Growth Factor Receptor (EGFR) inhibitors, which are critical for controlling cellular proliferation and apoptosis in cancer cells . Beyond oncology, related pyrimidinethione and chromene-containing compounds have also shown significant in vitro antimicrobial properties against various pathogenic bacterial and fungal strains, indicating this chemical class's potential for infectious disease research . The presence of the methoxy groups and the thione functionality in its structure influences its solubility and reactivity, making it a versatile building block for further chemical synthesis and exploration of structure-activity relationships (SAR). This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

9-methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-22-14-8-4-3-7-12(14)17-20-18-13(19(25)21-17)10-11-6-5-9-15(23-2)16(11)24-18/h3-9H,10H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCNCUAHSFWQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=C(C3)C=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-amino-4-methoxyphenol with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the chromeno[2,3-d]pyrimidine core.

Chemical Reactions Analysis

9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like amines or thiols can replace the methoxy groups to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the chromeno-pyrimidine class, including 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione, exhibit significant biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.
  • Antitumor Properties : Potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation through various biochemical pathways.

Pharmaceutical Development

The diverse biological activities of this compound make it a candidate for drug development. Its structural modifications can lead to derivatives with enhanced potency and selectivity against specific targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, such as enzymes involved in disease processes. For instance, studies on related chromeno-pyrimidines have shown promising results in binding to sirtuin enzymes, which are implicated in aging and metabolic diseases.

Synthetic Chemistry

The versatility of the chromeno-pyrimidine framework allows for the exploration of new synthetic routes and methodologies. The ability to create derivatives with varied functional groups expands its application in chemical biology.

Comparative Analysis with Related Compounds

The following table summarizes key differences and similarities between this compound and other related compounds:

Compound NameStructureKey ActivitiesNotable Differences
4-Chloro-5-(4-methoxyphenyl)-5H-benzo[h]chromeno[2,3-d]pyrimidineStructureAntitumorContains chlorine instead of methoxy at position 4
5-Methyl-4H-chromeno[4,3-d]pyrimidin-6-oneStructureAntimicrobialMethyl group instead of methoxy at position 9
7-Amino-5-(4-chlorophenyl)-chromeno[2,3-d]pyrimidineStructureAntitumor and antimicrobialAmino group at position 7 enhances reactivity

Case Studies

Recent studies have highlighted the potential applications of this compound in various contexts:

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties against Staphylococcus aureus and Streptococcus mutans, demonstrating significant inhibition at low concentrations.
  • Antitumor Activity : Research involving cell lines showed that derivatives of chromeno-pyrimidines could significantly reduce cell viability in cancer models.
  • Molecular Docking Insights : Docking studies indicated strong interactions between the compound and target proteins associated with cancer progression and inflammation.

Mechanism of Action

The mechanism of action of 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in biological pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar compounds to 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione include other pyrimidine derivatives such as:

  • 2-aminopyrimidines
  • 4-aminopyrimidines
  • Pyrido[2,3-d]pyrimidines

Compared to these compounds, this compound is unique due to its chromeno[2,3-d]pyrimidine core and the presence of methoxy and thione groups, which contribute to its distinct chemical and biological properties .

Biological Activity

9-Methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a compound belonging to the chromeno-pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C18H17N3O4S\text{C}_{18}\text{H}_{17}\text{N}_{3}\text{O}_{4}\text{S}

Antimicrobial Activity

Research has shown that chromeno-pyrimidine derivatives exhibit significant antimicrobial activity. In vitro studies have indicated that this compound demonstrates effectiveness against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Mycobacterium tuberculosis60 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety of compounds. Hemolytic assays conducted on red blood cells indicate that the compound exhibits low toxicity levels up to 200 µmol L1^{-1}, making it a promising candidate for further therapeutic exploration .

The antimicrobial activity of this compound is likely attributed to its ability to interfere with microbial cell wall synthesis and inhibit nucleic acid synthesis. The presence of methoxy groups enhances solubility and may facilitate cellular uptake .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment :
    A cytotoxicity study revealed that the compound had a hemolytic concentration (MHC) greater than 200 µmol L1^{-1}, indicating low toxicity to human erythrocytes. This suggests that it may be safe for use in therapeutic applications .

Q & A

Basic: What synthetic methodologies are most effective for preparing chromeno-pyrimidine-4-thione derivatives like 9-methoxy-2-(2-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione?

Answer:
Microwave-assisted synthesis is a robust method for chromeno-pyrimidine-thione derivatives, offering reduced reaction times (10–20 minutes) and improved yields (70–85%) compared to conventional heating . Key steps include cyclocondensation of substituted aldehydes with thiourea derivatives under microwave irradiation. For example, 4-imino-3-phenyl derivatives were synthesized using this approach, with structural confirmation via NMR and mass spectrometry . Alternatively, one-step catalytic synthesis using p-toluenesulfonic acid (p-TsOH) has been reported for related compounds, enabling efficient cyclization of precursors like 4-hydroxycoumarin and thiourea .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Combined spectroscopic and crystallographic techniques are critical:

  • ¹H/¹³C NMR : Characteristic signals for methoxy groups (δ ~3.8–4.0 ppm for OCH₃), thione sulfur (C=S, δ ~160–170 ppm in ¹³C), and chromene-proton environments (δ ~6.5–8.5 ppm) .
  • X-ray crystallography : Resolves tautomeric equilibria (e.g., thione vs. thiol forms) and confirms substituent positions. For example, methyl-substituted chromeno-pyrimidines exhibit planar fused-ring systems with bond angles consistent with sp² hybridization .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

Advanced: How should researchers design experiments to address contradictory biological activity data for chromeno-pyrimidine-thiones?

Answer:
Contradictions often arise from substituent-dependent activity or assay variability. Mitigation strategies include:

  • Systematic SAR studies : Vary methoxy and aryl substituents to isolate pharmacophore contributions. For example, 4-methoxyphenyl groups enhance π-π stacking in receptor binding, while thiocarbonyl groups modulate redox activity .
  • Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. reports IC₅₀ values for antiproliferative activity using MTT assays, with deviations <10% across replicates .
  • Computational docking : Predict binding modes to targets like topoisomerase II or kinases using software like AutoDock Vina, cross-referenced with experimental IC₅₀ data .

Advanced: What computational tools are recommended for analyzing the compound’s drug-likeness and bioavailability?

Answer:

  • Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors using tools like SwissADME .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, chromeno-pyrimidines with electron-withdrawing groups (e.g., -S-) show lower energy gaps (~3.5 eV), enhancing electrophilic interactions .
  • Pharmacokinetic modeling : Use GastroPlus or ADMET Predictor to simulate oral absorption and hepatic clearance. highlights oral bioavailability >60% for derivatives with logD ~2.5 .

Advanced: How can researchers resolve tautomeric ambiguity in the thione moiety during structural analysis?

Answer:

  • Variable-temperature NMR : Monitor thione (C=S) ↔ thiol (SH) equilibria. For example, temperature-dependent ¹H NMR shifts (Δδ >0.5 ppm) indicate dynamic tautomerism .
  • IR spectroscopy : Identify ν(C=S) stretches at ~1200–1250 cm⁻¹ and ν(SH) at ~2550 cm⁻¹ .
  • Single-crystal XRD : Resolve tautomeric forms via bond-length analysis (C–S: ~1.67 Å for thione vs. ~1.82 Å for thiol) .

Advanced: What strategies optimize catalytic conditions for large-scale synthesis without compromising yield?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency. achieved 85% yield in DMSO under microwave conditions .
  • Catalyst screening : p-TsOH (10 mol%) outperforms Lewis acids (e.g., ZnCl₂) in minimizing side reactions .
  • Flow chemistry : Scale up microwave-assisted reactions using continuous-flow reactors, maintaining >80% yield at gram-scale .

Advanced: How to analyze electronic effects of substituents on the chromeno-pyrimidine core?

Answer:

  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., methoxy groups: σ ~-0.27, enhancing electron density) .
  • UV-Vis spectroscopy : Monitor λmax shifts; electron-donating groups (e.g., -OCH₃) red-shift absorption due to extended conjugation .
  • Cyclic voltammetry : Measure redox potentials; thione derivatives exhibit oxidation peaks at ~1.2 V vs. Ag/AgCl, influenced by substituent electronegativity .

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